Product packaging for 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one(Cat. No.:)

6-Chloro-3-iodo-7-methyl-4H-chromen-4-one

Cat. No.: B12046938
M. Wt: 320.51 g/mol
InChI Key: JVANQWIYBRGTOI-UHFFFAOYSA-N
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Description

The compound 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one is a synthetic organic molecule belonging to the chromone (B188151) class of compounds. evitachem.com Its structure is characterized by a 4H-chromen-4-one backbone, which is substituted with a chlorine atom at the 6th position, an iodine atom at the 3rd position, and a methyl group at the 7th position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClIO2 B12046938 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClIO2

Molecular Weight

320.51 g/mol

IUPAC Name

6-chloro-3-iodo-7-methylchromen-4-one

InChI

InChI=1S/C10H6ClIO2/c1-5-2-9-6(3-7(5)11)10(13)8(12)4-14-9/h2-4H,1H3

InChI Key

JVANQWIYBRGTOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)I

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled detail regarding the connectivity and spatial arrangement of atoms. For 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chloro, iodo, and carbonyl groups, as well as the electron-donating effect of the methyl group. The protons on the benzene (B151609) ring are expected to appear in the aromatic region of the spectrum. The methyl protons will exhibit a characteristic singlet in the upfield region. The proton at position 2 of the chromone (B188151) ring is also anticipated to show a distinct signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.3s-
H-57.8 - 8.1s-
H-87.3 - 7.6s-
7-CH₃2.3 - 2.6s-

Note: The predicted values are based on empirical data for similar chromone structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis of the Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in this compound are significantly affected by the attached functional groups. The carbonyl carbon (C-4) is expected to resonate at a characteristically downfield position. The carbons bearing the chloro (C-6) and iodo (C-3) substituents will also show significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-390 - 95
C-4175 - 180
C-4a120 - 125
C-5125 - 130
C-6130 - 135
C-7140 - 145
C-8115 - 120
C-8a150 - 155
7-CH₃20 - 25

Note: The predicted values are based on empirical data for similar chromone structures. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, it would show correlations from the methyl protons to C-6, C-7, and C-8, and from H-5 to C-4, C-6, and C-4a, thus confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry and through-space interactions within the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Carbonyl Stretching Frequencies and Their Environmental Sensitivity

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the pyranone ring. The position of this band is sensitive to the electronic effects of the substituents on the chromone core. The presence of the electron-withdrawing chloro and iodo groups is expected to shift the carbonyl stretching frequency to a higher wavenumber compared to an unsubstituted chromone.

Identification of Aromatic and Aliphatic Vibrations within the Chromone Structure

In addition to the carbonyl stretch, the IR spectrum will display a series of other characteristic absorption bands. These include C=C stretching vibrations from the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl group will be observed around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. The spectrum will also contain bands corresponding to C-O-C stretching of the ether linkage in the pyran ring and C-Cl and C-I stretching vibrations, although the latter may be in the far-IR region and less commonly observed.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C=O Stretch (Ketone)1650 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
C-H Stretch (Aliphatic, CH₃)2960 - 2850Medium to Weak
C-O-C Stretch (Ether)1250 - 1050Strong
C-Cl Stretch800 - 600Medium to Strong

Note: The predicted values are based on typical frequency ranges for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its elemental composition. The expected monoisotopic mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O), and the high-resolution instrument would provide an experimental value with a deviation typically in the parts-per-million (ppm) range, unequivocally confirming the molecular formula C₁₀H₆ClIO₂.

Furthermore, HRMS provides crucial information about the compound's structure through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. Analysis of the mass differences between these fragments would help to piece together the molecular structure, such as identifying the loss of a methyl group (-CH₃), a carbonyl group (-CO), iodine, or chlorine from the parent molecule.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a specific type of HRMS well-suited for analyzing polar organic molecules like chromones. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, allowing for a clear determination of the molecular weight. For this compound, ESI-TOF-MS would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at an m/z value of approximately 321.93.

The "Time-of-Flight" component refers to the mass analyzer, which separates ions based on the time they take to travel a fixed distance. This method provides high resolution and mass accuracy, essential for distinguishing between compounds with very similar nominal masses.

A theoretical data table for the expected HRMS (ESI-TOF) analysis is presented below.

Table 1: Theoretical HRMS (ESI-TOF) Data for C₁₀H₆ClIO₂

Ion FormulaAdductCalculated m/z
[C₁₀H₆ClIO₂ + H]⁺[M+H]⁺321.9330
[C₁₀H₆ClIO₂ + Na]⁺[M+Na]⁺343.9149
[C₁₀H₆ClIO₂ + K]⁺[M+K]⁺359.8889

Note: This table is based on theoretical calculations and does not represent published experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The chromen-4-one core of the title compound contains an extended system of conjugated π-electrons, which is expected to give rise to characteristic absorption bands.

The analysis of a UV-Vis spectrum for this compound would likely reveal absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths with high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and pyrone rings. The n → π* transitions, which are generally of lower intensity and occur at longer wavelengths, involve the excitation of non-bonding electrons (from the carbonyl oxygen) to antibonding π* orbitals. The positions and intensities of these absorption maxima (λmax) would be sensitive to the substitution pattern on the chromone ring, including the electron-withdrawing chloro and iodo groups and the electron-donating methyl group.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about this compound, including bond lengths, bond angles, and torsional angles, confirming the planarity of the chromone ring system and the specific geometry of the substituents.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice. This analysis reveals intermolecular interactions such as π-π stacking, halogen bonding (involving the chlorine and iodine atoms), and other van der Waals forces that govern the solid-state structure.

While no crystallographic data exists for the target compound, studies on structurally similar molecules, such as 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde, have been reported. nih.gov Such studies show that the chromone ring is essentially planar and that molecules can be linked in the crystal through π–π stacking and halogen–halogen interactions. nih.gov A similar analysis for this compound would provide invaluable, unambiguous structural proof.

A hypothetical table of crystal data is provided for illustrative purposes.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₁₀H₆ClIO₂
Formula weight320.51
Crystal systemData not available
Space groupData not available
a, b, c (Å)Data not available
α, β, γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Note: This table is for illustrative purposes only, as no experimental X-ray crystallographic data for this compound has been published.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. For a compound like 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one, a DFT study would typically begin by optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. While crystal structure data for the closely related 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde shows the non-hydrogen atoms to be essentially coplanar, specific optimized geometry for the iodo-substituted title compound is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. For other, unrelated compounds, these values have been calculated and used to predict reactivity. However, no such specific data exists for this compound in the searched literature.

Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to identify regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. For a chromone (B188151) derivative, the carbonyl oxygen would be expected to be a region of high negative potential, while hydrogen atoms and potentially the halogen substituents could contribute to positive potential regions. Without a specific study, a detailed map and analysis for this compound cannot be presented.

Computational Analysis of Vibrational Spectra for Conformational and Structural Insights

Computational methods are used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups. Studies on similar molecules, such as 6-Chloro- and 7-Chloro-4-bromomethylcoumarins, have utilized DFT calculations to compute harmonic vibrational spectra and assign observed spectral bands. This type of analysis for this compound would provide valuable structural confirmation, but the necessary research is not available.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could be used to explore its conformational flexibility and to study its interactions with other molecules, such as a biological receptor or solvent molecules. This method provides insights into how the molecule behaves in a dynamic environment. While MD simulations are common in drug discovery projects involving chromone scaffolds, no studies specific to this compound were found.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density to characterize chemical bonds. By locating bond critical points (BCPs) in the electron density, QTAIM can determine whether an interaction is a shared-shell (covalent) or closed-shell (like ionic bonds, hydrogen bonds, or van der Waals interactions). This analysis would be particularly insightful for understanding the nature of the C-I and C-Cl halogen bonds in this compound. QTAIM has been used to investigate halogen interactions in other systems, but not for the specific compound .

Development and Validation of Force Fields for Chromone-Based Systems

The accurate simulation of the dynamic behavior of molecules like this compound through methods such as molecular dynamics (MD) is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. wikipedia.org For novel or less-studied molecules, these parameters often need to be specifically developed and validated.

The development of force field parameters for a specific chromone derivative like this compound would typically follow a well-established, multi-step process that leverages existing general force fields and quantum mechanical (QM) calculations. General force fields, such as the General Amber Force Field (GAFF) ambermd.orgnih.govreadthedocs.io and the CHARMM General Force Field (CGenFF), nih.govnih.govresearchgate.net are designed to cover a broad range of organic molecules and provide a robust starting point.

The process begins with the definition of atom types for each atom in the molecule. These types are based on the element, hybridization state, and local chemical environment. wikipedia.org For this compound, this would involve assigning specific types to the carbons and oxygens of the chromone core, the methyl carbon, and the halogen atoms. Tools like antechamber in the AmberTools suite can automatically assign these atom types based on the GAFF framework. bioexcel.eu

Once atom types are assigned, the next crucial step is the determination of parameters for both bonded and non-bonded interactions.

Bonded Parameters: These parameters describe the energy associated with the geometry of the molecule, including bond stretching, angle bending, and torsional rotations (dihedrals).

Bond and Angle Parameters: The equilibrium bond lengths and angles, along with their corresponding force constants, are often initially taken from analogous atom types in the existing force field library. For higher accuracy, these can be derived from the optimized geometry of the molecule calculated at a high level of quantum mechanical theory (e.g., using Density Functional Theory - DFT).

Dihedral Parameters: Torsional parameters are among the most critical for defining the conformational preferences of a molecule. These are typically derived by performing QM scans of the potential energy surface as a function of the dihedral angle of interest. The resulting energy profile is then used to fit the parameters of the force field's torsional energy function. ambermd.org

Non-Bonded Parameters: These govern the interactions between atoms that are not directly bonded and include van der Waals and electrostatic interactions.

Van der Waals Parameters: These are usually transferred directly from the assigned atom types in the general force field (e.g., GAFF or CGenFF). ambermd.orgnih.gov

Electrostatic Parameters (Partial Atomic Charges): The assignment of partial atomic charges is a critical step. A common and robust method is the Restrained Electrostatic Potential (RESP) fitting procedure. This involves calculating the electrostatic potential around the molecule using QM and then fitting atomic charges to reproduce this potential. ambermd.org An alternative, faster method is the AM1-BCC approach, which is parameterized to replicate HF/6-31G* RESP charges. tandfonline.com For halogenated compounds, special consideration is needed. The anisotropic charge distribution on halogen atoms (the "σ-hole") can be important for accurately modeling halogen bonds. Advanced models may incorporate an extra point of positive charge on the halogen atom to better represent this feature in simulations. nih.govresearchgate.net

The following tables provide an illustrative example of the types of force field parameters that would be defined for this compound, based on the GAFF methodology. The numerical values are representative and would require specific QM calculations for this exact molecule.

Table 1: Representative Atom Types and Partial Charges This table shows the assigned GAFF atom types and hypothetical partial charges calculated via a RESP-like procedure for the atoms in this compound.

Atom NameGAFF Atom TypeRepresentative Partial Charge (e)
C2c0.45
C3c-0.15
C4c0.60
C4aca-0.10
C5ca0.05
C6ca0.10
C7ca-0.12
C8ca0.05
C8aca0.20
O1o-0.55
O4o-0.50
CL6cl-0.18
I3i-0.10
C7_Mec3-0.15
H (Methyl)hc0.05
H (Aromatic)ha0.10

Table 2: Representative Bonded Parameters This table illustrates typical equilibrium values and force constants for selected bonds and angles.

Bond/AngleEquilibrium ValueForce Constant
Bonds
ca-ca1.39 Å469.0 kcal mol⁻¹ Å⁻²
ca-c31.51 Å317.0 kcal mol⁻¹ Å⁻²
c-o1.25 Å570.0 kcal mol⁻¹ Å⁻²
ca-cl1.74 Å335.0 kcal mol⁻¹ Å⁻²
c-i2.10 Å175.0 kcal mol⁻¹ Å⁻²
Angles
ca-ca-ca120.0°63.0 kcal mol⁻¹ rad⁻²
c-ca-o121.0°70.0 kcal mol⁻¹ rad⁻²
ca-c-i118.0°50.0 kcal mol⁻¹ rad⁻²

Validation of the Force Field

Once a complete set of parameters has been developed, it must be validated. Validation ensures that the force field can accurately reproduce known properties of the system. This can be achieved through several methods:

Comparison with QM data: The force field should be able to reproduce QM-calculated properties, such as conformational energies and geometric parameters that were used in the fitting process. nih.gov

Comparison with Experimental Data: Where available, simulation results should be compared against experimental data. For instance, molecular dynamics simulations using the new force field should reproduce known crystal structures or conformational preferences determined by NMR spectroscopy. nih.gov

Stability in Simulation: Molecular dynamics simulations of the molecule in a relevant environment (e.g., in a solvent like water) are performed to ensure the stability of the parameters and to observe the dynamic behavior. scite.ai Analysis of properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the molecule's conformation over time. nih.gov

The development and validation of a specific force field for this compound is a rigorous but essential prerequisite for conducting reliable theoretical studies on its dynamic properties and interactions with biological systems.

Exploration of Structure Activity Relationships Sar in Chromone Derivatives

Impact of Halogen Substituents (Chlorine and Iodine) on General Biological Activity Profiles in Chromones

Halogen substituents play a critical role in modulating the pharmacological profile of chromone (B188151) derivatives. The introduction of a chlorine atom onto an aromatic ring can enhance biological activity by increasing the molecule's lipophilicity, which may improve its ability to penetrate cell membranes. researchgate.netresearchgate.net This increased lipophilicity can lead to better partitioning into the lipophilic domains of proteins or cell membranes. researchgate.net

The presence of chlorine can also influence the molecule's metabolic stability. By occupying a potential site of metabolic hydroxylation, a chlorine atom can prevent the formation of less active metabolites. researchgate.net Furthermore, the electron-withdrawing nature of chlorine can affect the electronic distribution within the molecule, potentially strengthening its binding to target proteins. researchgate.netresearchgate.net For example, studies on chromone derivatives have shown that chloro-substituted compounds exhibit significant antimicrobial activity. A study highlighted that 6-chloro-3-formylchromone (B182501) was effective against uropathogenic Escherichia coli (UPEC), demonstrating a minimum inhibitory concentration (MIC) of 20 µg/ml. nih.gov This suggests that the chlorine at the C6 position contributes positively to the antimicrobial profile.

Iodine, another halogen, also impacts biological activity, often due to its size, polarizability, and ability to form halogen bonds. While less commonly studied in chromones than chlorine, its presence, particularly at the C3 position, is significant for modulating chemical reactivity.

Influence of the Methyl Group at the C7 Position on Biological Interactions

The substitution of a methyl group at the C7 position of the chromone ring can have a notable effect on biological activity. Generally, the introduction of small alkyl groups like methyl can influence the molecule's lipophilicity and steric interactions with target receptors.

Research into the anti-inflammatory properties of chromones has indicated that the presence of electron-donating groups at the C6 and C7 positions can enhance activity. nih.gov The methyl group is an electron-donating group, suggesting that its presence at C7 in "6-Chloro-3-iodo-7-methyl-4H-chromen-4-one" could contribute to potential anti-inflammatory effects. This is supported by studies on other chromone derivatives where methyl substitutions were found to be favorable. For instance, in the context of antifungal research, 6-methylchromone-3-carbonitrile was one of the derivatives tested for its activity against Candida species. researchgate.net

Role of the C3-Iodo Substitution in Modulating Chemical Reactivity and Biological Interactions

The C3 position of the chromone scaffold is a frequent site for modification to alter biological activity. Substitutions at this position have been shown to be crucial for the antimicrobial effects of chromones. nih.gov While research directly investigating a C3-iodo group is limited in the provided context, studies on related substitutions offer valuable insights.

For example, 3D-QSAR analysis has shown that substitutions at the third and sixth positions of the chromone scaffold are favorable for antimicrobial activity against UPEC. nih.gov Specifically, derivatives with a 3-formyl group, such as 6-chloro-3-formylchromone, have demonstrated potent antimicrobial and antibiofilm capabilities. nih.gov Similarly, chromones featuring a 3-carbonitrile motif have been identified as potential antifungal agents against various Candida species. researchgate.net The iodine atom at the C3 position, being a large and polarizable halogen, would significantly influence the electronic and steric nature of this position, thereby modulating its chemical reactivity and its potential to interact with biological targets.

Comparative Analysis of Biological Effects Across Diverse Chromone Analogues (General Mechanisms)

Chromone derivatives are recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. mdpi.com This versatility makes the chromone scaffold a "privileged structure" in medicinal chemistry. researchgate.netcore.ac.uk

The antioxidant capacity of chromones is a well-documented area of research. These compounds can act as free radical scavengers, and their effectiveness is highly dependent on their substitution patterns. mdpi.comresearchgate.net The core structure, including the 4-oxo group and the C2-C3 double bond, is considered important for this activity.

Studies have utilized various assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (ferric reducing antioxidant power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to evaluate the antioxidant potential of different chromone derivatives. mdpi.comnih.gov Research has shown that the number and location of hydroxyl groups are key determinants of antioxidant strength. researchgate.net Furthermore, substitutions at the C6 position have been linked to good antioxidant activity.

Table 1: Antioxidant Activity of Selected Chromone Derivatives

Compound TypeKey Structural FeatureObserved Antioxidant EffectReference
Chromone-linked amidesp-nitrophenyl substitutionsImportant for antioxidant activity.
General ChromonesSubstitutions at position 6Associated with good antioxidant activity.
Hydroxy-chromonesPresence of hydroxyl groupsPotent antioxidant activity observed in compounds with specific hydroxylation patterns. nih.gov
General Chromones2,3 double bond and 4-oxo groupConsidered important for radical scavenging capacity.

Chromones have demonstrated significant potential as anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves the modulation of key inflammatory pathways. A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). nih.govnih.govresearchgate.net

Furthermore, chromones have been shown to reduce the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net The transcriptional activity of NF-κB, a crucial regulator of the inflammatory response, is also often inhibited by chromone derivatives. nih.govresearchgate.net Some chromones may also exert their effects through the activation of the glucocorticoid receptor. nih.govresearchgate.net Structure-activity relationship studies have revealed that electron-withdrawing groups at positions 5 and 8 or electron-donating groups at positions 6 and 7 can enhance anti-inflammatory activity. nih.gov

Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives

CompoundMechanism of ActionReference
Natural Chromones (from Dictyoloma vandellianum)Inhibited NO and cytokine (TNF-α, IL-6, IL-1β) production; reduced NF-κB transcriptional activity. nih.govresearchgate.net
Chromone Amide DerivativesInhibited LPS-induced NO production in RAW264.7 cells. nih.gov
General Chromone DerivativesInhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). researchgate.net

The chromone scaffold is a promising framework for developing new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.govcore.ac.uknih.gov Chromone derivatives have shown a broad spectrum of activity against various bacterial and fungal strains. nih.gov

Studies have identified that substitutions at the C2, C3, and C6 positions are particularly important for antimicrobial efficacy. nih.govnih.gov For instance, 6-chloro-3-formylchromone and 6-bromo-3-formylchromone were found to inhibit the growth and biofilm formation of uropathogenic E. coli. nih.gov These compounds also interfered with various virulence factors of the bacteria. nih.gov In the realm of antifungal agents, chromone-3-carbonitriles have exhibited good activity against multiple Candida species, inhibiting not only their growth but also crucial virulence traits like biofilm and hypha formation. researchgate.net

Table 3: Antimicrobial Activity of Selected Chromone Derivatives

CompoundTarget OrganismObserved EffectReference
6-Chloro-3-formylchromoneUropathogenic E. coli (UPEC)MIC of 20 µg/ml; inhibited biofilm formation by 72-96%. nih.gov
6-Bromo-3-formylchromoneUropathogenic E. coli (UPEC)MIC of 20 µg/ml; inhibited biofilm formation by 72-96%. nih.gov
Chromone-3-carbonitrilesCandida speciesGood antifungal activity (MICs 5-50 µg/mL); inhibited biofilm and hypha formation. researchgate.net
Spiropyrrolidines with chroman-4-one scaffoldsVarious bacteria and fungiModerate to excellent activity against screened microbes. mdpi.com

Research on Antiviral Properties of Chromone Derivatives

The chromone scaffold is a constituent of many natural products, like flavonoids, which are known to possess significant antiviral properties. cabidigitallibrary.orgresearchgate.net Research has extended to synthetic chromone derivatives, revealing a broad spectrum of activity against various human and plant viruses. These compounds can interfere with multiple stages of the viral life cycle. researchgate.netnih.gov

Studies on chromone alkaloids, such as schumannificine, have demonstrated activity against the Human Immunodeficiency Virus (HIV). The proposed mechanism involves irreversible binding to the gp120 envelope protein, which is crucial for viral entry. nih.gov Structure-activity relationship studies in this context suggested that a piperidine (B6355638) ring and unsubstituted hydroxy groups were favorable for anti-HIV activity. nih.gov

In the context of rhinoviruses, the causative agents of the common cold, chromene derivatives have also been investigated. A study on novel chroman-4-one and 2H-chromene derivatives identified (E)-6-chloro-3-(3-phenylprop-1-en-1-yl)-2H-chromene as a potent inhibitor of human rhinovirus (HRV) serotypes. nih.gov Mechanism of action studies indicated that this compound acts as a capsid-binder, likely interfering with the uncoating process of the virus. nih.gov

More recently, with the emergence of SARS-CoV-2, flavonoids containing the 4H-chromen-4-one scaffold were explored as potential inhibitors. nih.gov Isoginkgetin, a natural biflavonoid, showed notable inhibitory potency against the virus in in vitro assays. nih.gov Other research has focused on plant viruses, where novel chromone derivatives containing dithioacetals were found to be effective against the tomato spotted wilt virus (TSWV). acs.org The mechanism was traced to the compound binding with the viral nucleocapsid protein (TSWV N), thereby blocking the combination of TSWV N with viral RNA. acs.org

The structure of This compound , featuring halogen substitutions at positions 3 and 6, aligns with a common strategy in medicinal chemistry to enhance biological activity. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions, suggesting that this compound could be a candidate for antiviral screening programs.

Enzyme Inhibition Studies (e.g., Cholinesterases, β-Secretase, Cyclooxygenase, Lipoxygenase)

The chromone nucleus is a key pharmacophore for designing inhibitors of various clinically relevant enzymes. nih.gov

Cholinesterases (AChE and BuChE) Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are central to the symptomatic treatment of Alzheimer's disease. nih.gov Several chromone derivatives have been evaluated for this purpose. nih.govnih.gov For instance, minimally substituted chromones like 3-cyanochromone (B1581749) have demonstrated AChE inhibitory efficacy. nih.gov More complex hybrid molecules have also been developed, showing potent, dual inhibition of both AChE and BuChE. nih.gov SAR studies indicate that factors such as the length of a linker chain and the presence of a terminal amine group can be crucial for interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

β-Secretase (BACE1) BACE1 is another primary target in Alzheimer's disease research, as it initiates the production of amyloid-β peptides. nih.govfrontiersin.org The development of small-molecule BACE1 inhibitors is an active area of research. nih.govnih.gov Chromone derivatives have been identified as potential BACE1 inhibitors, contributing to the multi-target profile of some compounds designed for neurodegenerative diseases. nih.gov

Cyclooxygenase (COX) Cyclooxygenase enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation. Chromone derivatives have been extensively studied as COX-2 inhibitors. tandfonline.comnih.govresearchgate.net Molecular docking and dynamics simulations have revealed that these compounds can bind effectively within the COX-2 active site. tandfonline.comnih.govpusan.ac.kr Key interactions often involve hydrogen bonding and hydrophobic interactions with critical residues such as TYR385, HIS386, ASN382, and TRP387, which are essential for the enzyme's peroxidase and cyclooxygenase activities. tandfonline.comnih.gov Some chromone-based compounds have been designed as multi-target agents, simultaneously inhibiting COX-2 and 15-lipoxygenase. nih.gov

Lipoxygenase (LOX) Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are potent inflammatory mediators. nih.gov As such, LOX inhibitors are sought after as anti-inflammatory agents. nih.govwikipedia.org Chromone derivatives, including hybrids incorporating other pharmacophores like indole, have been synthesized and shown to be potent inhibitors of 5-lipoxygenase (5-LOX). nih.gov Other studies have focused on 15-LOX inhibition, often in conjunction with COX-2 inhibition, to achieve a broader shutdown of the arachidonate (B1239269) inflammatory pathway. nih.gov

The following table summarizes the inhibitory activities of selected chromone derivatives against various enzymes.

Enzyme TargetChromone Derivative ExampleKey Findings / ActivityReference
Acetylcholinesterase (AChE)3-CyanochromoneDemonstrated inhibitory efficiency against AChE. nih.gov
AChE / BuChEChromone-derived aminophosphonatesPotent inhibition, with aliphatic analogs favoring AChE and aromatic analogs favoring BuChE. nih.gov
Cyclooxygenase-2 (COX-2)Various 3-acylchromonesPotent inhibition with IC50 values in the low micromolar range (e.g., 3.30 µM). researchgate.net
COX-2 / 15-Lipoxygenase (15-LOX)Chromone-benzylcarbazate hybridsShowed two-digit nanomolar COX-2 inhibitory activities and appreciable 15-LOX inhibition. nih.gov
5-Lipoxygenase (5-LOX)Indole-chromone hybridReported with an IC50 value of 0.02 µM against 5-LOX. nih.gov

Studies on Mitochondrial Complex Activity Modulation by Chromones

Mitochondria are central to cellular energy metabolism and are implicated in various disease states. The modulation of mitochondrial electron transport chain complexes is an emerging area of therapeutic interest. Chromone derivatives have been shown to influence the activity of these complexes. nih.govmums.ac.ir

Research has specifically investigated the effect of chromones on the cytochrome bc1 complex (Complex III). nih.govdergipark.org.tr The chroman core, a structural feature common to potent Complex III inhibitors like stigmatellin, is also present in chromone-related structures. nih.gov Synthetic chromanones were found to be effective in decreasing Complex III activity. nih.gov These studies suggest a mechanism involving the inhibition of electron transfer and modulation of the Rieske iron-sulfur protein, a key subunit of the complex. nih.gov In a separate study focusing on cerebral ischemia, a specific 3-substituted chromone derivative was found to significantly increase the activity of mitochondrial complex III by over 85% compared to the control group, highlighting a potential neuroprotective role. dergipark.org.tr

Furthermore, in experimental models of Alzheimer's disease, certain chromone derivatives demonstrated the ability to improve mitochondrial function. nih.govmums.ac.ir Treatment with these compounds led to a significant increase in the activity of key mitochondrial enzymes, including succinate (B1194679) dehydrogenase (Complex II) and cytochrome-c-oxidase (Complex IV), in addition to other metabolic enzymes like citrate (B86180) synthase and aconitase. nih.gov

The table below details the observed effects of chromone derivatives on different mitochondrial complexes.

Mitochondrial TargetChromone Derivative TypeObserved EffectReference
Complex II (Succinate Dehydrogenase)Substituted Chromone (C3AACP6/C3AACP7)Significantly increased enzyme activity in an Alzheimer's model. nih.gov
Complex III (Cytochrome bc1)Synthetic Tetramethyl Chromanone (TMC2O)Inhibition of electron transfer and modulation of the Rieske protein. nih.gov
Complex III (Cytochrome bc1)3-Substituted ChromoneIncreased enzyme activity by 85.2% in a cerebral ischemia model. dergipark.org.tr
Complex IV (Cytochrome-c-oxidase)Substituted Chromone (C3AACP6/C3AACP7)Significantly increased enzyme activity in an Alzheimer's model. nih.gov

Mechanistic Insights into Biological Action at a Molecular Level

The diverse biological activities of chromone derivatives stem from their ability to interact with a variety of molecular targets. nih.govevitachem.com The underlying mechanisms are often rooted in specific, non-covalent interactions between the chromone scaffold and the target protein.

For enzyme inhibition, molecular docking studies have provided detailed insights. In the case of COX-2, chromones fit into the enzyme's active site, where the chromone core and its substituents form hydrogen bonds and hydrophobic interactions with key amino acid residues. tandfonline.comnih.gov For instance, interactions with TYR385 and HIS388 in the binding site are considered crucial for inhibiting the enzyme's catalytic activity. tandfonline.comnih.gov A similar principle applies to cholinesterase inhibition, where interactions with residues in both the catalytic and peripheral sites of the enzyme can lead to potent blockade of acetylcholine (B1216132) hydrolysis. nih.gov

In the modulation of mitochondrial Complex III, docking experiments suggest that chromanone-type inhibitors bind in a manner similar, but not identical, to the potent inhibitor stigmatellin. nih.gov The proposed binding pose involves interactions between the hydroxyl and carbonyl groups of the chromanone with specific residues such as Glu-271 of cytochrome b and His-161 of the Rieske iron-sulfur protein, thereby disrupting the electron flow. nih.gov

The antiviral mechanisms of chromones are varied. They can act by directly targeting viral proteins, such as the capsid of rhinoviruses or the nucleocapsid protein of plant viruses, thereby preventing critical steps like uncoating or RNA packaging. nih.govacs.org Alternatively, they can block viral entry by binding to surface glycoproteins, as seen with HIV's gp120. nih.gov

Beyond direct enzyme inhibition and protein binding, chromone derivatives can also modulate cellular signaling pathways. For example, they have been shown to inhibit p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular processes including inflammation. nih.gov The mechanism at the molecular level involves the formation of hydrogen bonds with specific amino acids within the kinase's ATP-binding pocket. nih.gov This ability to interact with a wide range of biological macromolecules underscores the versatility of the chromone scaffold in medicinal chemistry.

Applications in Advanced Organic Synthesis

6-Chloro-3-iodo-7-methyl-4H-chromen-4-one as a Strategic Synthetic Building Block

This compound serves as a valuable and strategic building block for the synthesis of more complex organic molecules. evitachem.com Its core structure is a benzopyran ring system featuring a chlorine atom at the 6-position, an iodine atom at the 3-position, and a methyl group at the 7-position. evitachem.com This specific arrangement of substituents provides multiple reactive sites that can be selectively functionalized, making it a versatile precursor in multi-step synthetic pathways. evitachem.com

The utility of this compound as a building block stems from the inherent reactivity of the chromone (B188151) system and its halogen atoms. Chemists can leverage these features to construct elaborate molecular architectures, introducing new functional groups and ring systems. The chromone nucleus itself is a key component in numerous naturally occurring compounds and pharmacologically active molecules, underscoring the importance of substituted chromones like this one as starting materials in drug discovery and material science. evitachem.comresearchgate.netresearchgate.net

Utilization in the Formation of C-C and C-Heteroatom Bonds in Complex Molecules

The halogen atoms on the this compound scaffold are pivotal for its role in forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The iodine atom at the 3-position, in particular, is an excellent leaving group and readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for creating complex molecular frameworks.

Examples of such transformations include:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes, creating C-C triple bonds which are precursors to many other functional groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing moieties.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

The chlorine atom at the 6-position, while generally less reactive than the iodine, can also undergo nucleophilic substitution reactions, allowing for sequential or differential functionalization of the molecule. evitachem.com This differential reactivity enables chemists to control the introduction of new substituents at either the C-3 or C-6 position, facilitating the synthesis of highly complex and precisely substituted chromone derivatives.

Table 1: Synthetic Reactions Involving the Chromone Scaffold

Reaction Type Position of Reactivity Bond Formed Reagent Class Significance
Suzuki Coupling C-3 (Iodo) C-C Boronic Acids Forms bi-aryl structures and complex carbon skeletons.
Sonogashira Coupling C-3 (Iodo) C-C (alkynyl) Terminal Alkynes Introduces alkyne functionality for further elaboration.
Buchwald-Hartwig C-3 (Iodo), C-6 (Chloro) C-N, C-O Amines, Alcohols Forms key bonds for many pharmaceutical compounds.

Role in the Synthesis of Novel Heterocyclic Systems and Fused Rings

The chromone scaffold is a well-established platform for the construction of novel heterocyclic and fused-ring systems. rsc.orgresearchgate.net this compound is an ideal starting material for such endeavors due to its multiple reaction handles. The carbonyl group at the C-4 position and the reactive iodo group at the C-3 position can be utilized in cyclization reactions to build new rings onto the chromone framework.

For instance, a substituent introduced at the C-3 position via a cross-coupling reaction can be designed to contain a functional group that subsequently reacts with the C-4 carbonyl to form a new fused heterocyclic ring. This strategy has been used to create complex polycyclic systems, such as pyrano[3,2-c]chromenes. nih.gov The ability to construct such fused systems is of high interest in medicinal chemistry, as these novel scaffolds often exhibit unique biological activities. nih.gov

Development of New Synthetic Methodologies and Reagents Based on Chromone Scaffolds

The versatility and importance of the chromone scaffold have driven the development of new synthetic methodologies for its construction and modification. nih.govresearchgate.net Research in this area includes creating more efficient one-pot cyclization methods to build the chromone core itself, such as those employing an intramolecular Wittig reaction. organic-chemistry.org The development of such methods simplifies access to these valuable compounds, often providing higher yields and requiring less harsh reaction conditions than traditional approaches. organic-chemistry.org

Furthermore, the unique electronic and steric properties of substituted chromones like this compound can be exploited to develop new reagents or catalytic systems. The specific substitution pattern can influence the reactivity of the scaffold, leading to novel chemical transformations and the synthesis of molecules that were previously difficult to access. organic-chemistry.org

Applications as Fluorescent Probes and Markers in Chemical and Biological Research

Chromone derivatives are known for their favorable photochemical properties, which makes them suitable for use as fluorescent probes and markers. researchgate.net The extended π-conjugated system of the benzopyran-4-one core is responsible for their fluorescence. The substituents on the ring can modulate the absorption and emission wavelengths, allowing for the fine-tuning of these optical properties.

This compound can serve as a core structure for such probes. The reactive iodo and chloro groups provide convenient handles for covalently attaching the chromone "fluorophore" to other molecules of interest, such as proteins, nucleic acids, or drug molecules. evitachem.com This allows researchers to use fluorescence microscopy and other techniques to visualize and track these labeled molecules within chemical or biological systems, providing insights into their localization, transport, and interactions. evitachem.com

Table 2: List of Chemical Compounds

Compound Name
This compound
6-bromo-4-iodoquinoline
6-bromo-4-chloroquinoline
6-bromoquinolin-4-ol
5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
triethylorthoformate
meldrum's acid
4-bromoaniline
6,8-dichloro-4-oxochromene-3-carbaldehyde
6-chloro-4-oxo-4H-chromene-3-carbaldehyde
4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-amino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one
indole-3-carbaldehydes
5,5-dimethyl cyclohexane-1,3-dione
malononitrile
2-Amino-7,7-dimethyl-4-(1-methyl-1H-indol-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
doxorubicin
crolibulin
6-Chloro-3-[1-(4-chloro-phenylamino)-meth-(E)-ylidene]-2-(4-hydroxy-phenylamino)-7-methyl-chroman-4-one
3-(3-(5-chloro-2-hydroxyphenyl)-3-oxoprop-1-enyl)-6-methyl-4H-chromon-4-one
3-(3-bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one
6-Chloro-4-iodopyridin-3-amine

Advanced Analytical Methodologies for Chromone Research

Development of Advanced Chromatographic Techniques for Separation and Purification of Chromone (B188151) Derivatives

The separation and purification of chromone derivatives from complex reaction mixtures are foundational steps in their analysis. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods for both qualitative and quantitative analysis of chromones. researchgate.net For halogenated compounds like 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one, specific chromatographic strategies are employed to achieve optimal resolution.

Gas chromatography (GC), often coupled with detectors like mass spectrometry (MS) or electron capture detection (ECD), is a standard for the analysis of organohalogens. chromatographyonline.com However, co-elution of similar analytes can pose a significant challenge, as no single GC column can separate all components in complex mixtures in one run. chromatographyonline.com

For HPLC, the choice of stationary phase is critical. While a standard reverse-phase C18 column can often resolve halogenated aromatic compounds, specialized columns may offer superior performance. chromatographyonline.com Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can provide alternative selectivities due to different π-π interactions with the aromatic rings of the analytes. chromatographyonline.com The presence of both chloro and iodo substituents on the chromone ring introduces distinct electronic properties that can be exploited for separation. Furthermore, experimental conditions such as column temperature can be modified to improve resolution between closely eluting compounds. chromatographyonline.com

Recent advancements include the use of carbon-material coated columns in liquid chromatography, which separate halogenated compounds based on halogen–π interactions. nih.gov The strength of this interaction increases with the size of the halogen atom (I > Br > Cl), a principle that is highly applicable to the separation of iodo- and chloro-substituted chromones. For preparative scale, techniques like droplet counter-current chromatography have been utilized to isolate chromone alkaloids from plant extracts. researchgate.net

Table 1: Chromatographic Techniques for Separation of Chromone Derivatives

Technique Stationary Phase/Column Principle of Separation Application for this compound
HPLC C18, Phenyl-Hexyl, PFP Reverse-phase, π-π interactions Separation from starting materials and byproducts based on polarity and aromatic interactions. chromatographyonline.com
GC-MS/ECD Various capillary columns Volatility, mass-to-charge ratio, electron affinity Standard method for analyzing halogenated organic compounds. chromatographyonline.com
TLC Silica, Alumina Adsorption, polarity Rapid monitoring of reaction progress and preliminary purity assessment. researchgate.net
LC on Carbon Carbon-material coated Halogen–π interactions Potential for high-resolution separation based on the different halogen substituents (Cl vs. I). nih.gov
DCCC Liquid-liquid Partitioning Preparative isolation and purification of the target compound. researchgate.net

Quantitative Analysis of Chromone Compounds in Complex Research Matrices

Accurate quantification of chromone derivatives is essential for various research applications. High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative analysis of chromones in various samples. semanticscholar.org For halogenated compounds, which can be present at trace levels, highly sensitive methods are required.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of LC with the sensitive detection capabilities of MS, making it ideal for analyzing complex biological or environmental samples. acs.org Specifically, liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been developed to selectively detect and identify organic iodine compounds. nih.gov This method uses extracted ion chromatograms of the iodide ion to pinpoint the retention times of unknown iodine-containing compounds, which is directly applicable to the analysis of this compound. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the quantitative analysis of halogenated hydrocarbons. nih.gov By operating the mass spectrometer in different modes, it is possible to obtain elemental, structural, and molecular ion information, allowing for the construction of robust calibration curves. nih.gov Innovations in ionization sources, such as plasma-assisted reaction chemical ionization (PARCI), have significantly improved sensitivity for halogens, offering sub-picogram elemental detection limits for chlorine and bromine, which is indicative of high sensitivity for iodine as well. nih.gov

Another approach involves the Quantitative Analysis of Multicomponents by Single Marker (QAMS). semanticscholar.org This HPLC-based method allows for the simultaneous determination of multiple components using a single internal standard, which can be more efficient and cost-effective than using multiple external standards. semanticscholar.org

Table 2: Quantitative Analysis Methodologies

Method Detector/Principle Key Advantages Relevance to this compound
HPLC-UV/DAD UV-Vis/Diode Array Robust, well-established, good linearity. semanticscholar.org Routine quantification in quality control and reaction monitoring.
LC-HRMS High-Resolution Mass Spectrometry High sensitivity and selectivity, structural confirmation. nih.gov Selective detection and quantification of the iodinated chromone in complex matrices. nih.gov
GC-MS Mass Spectrometry Provides elemental, structural, and molecular data. nih.gov Accurate quantification of the halogenated structure after separation. nih.gov
GC-PARCI-MS Plasma-Assisted Chemical Ionization MS Ultra-high sensitivity for halogen elements. nih.gov Trace-level quantification in environmental or biological samples. nih.gov
QAMS HPLC with a single marker Cost-effective, efficient for multiple analytes. semanticscholar.org Simultaneous quantification of the target compound and related impurities or metabolites.

Methodologies for the Characterization of Reaction Intermediates and Byproducts in Chromone Syntheses

The synthesis of complex molecules like this compound involves multiple steps where intermediates and byproducts can form. Their characterization is crucial for optimizing reaction conditions and understanding reaction mechanisms. ijrpc.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.govtheanalyticalscientist.com The specific substitution pattern on the chromone ring significantly influences the chemical shifts, and these effects can be interpreted and even predicted using computational methods and Hammett correlations. cdnsciencepub.commdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the target compound and any byproducts. theanalyticalscientist.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. Fragmentation patterns observed in MS/MS experiments can help to piece together the structure of unknown intermediates. theanalyticalscientist.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The characteristic carbonyl (C=O) stretch of the chromone ring, along with vibrations from the C-Cl and C-I bonds, can confirm the formation of the desired product and help characterize intermediates. nih.gov

In many chromone syntheses, the reaction mechanism involves steps like nucleophilic attack at the C-2 position, which can lead to ring-opening and the formation of isomeric byproducts. nih.govtutorsglobe.com For example, the reaction of a 3-bromo-4-chromanone with an amine can yield a 2-aminovinyl o-hydroxyphenyl ketone instead of the expected substitution product. researchgate.net Identifying such unexpected structures relies on the combined application of NMR, MS, and IR spectroscopy.

Advanced Techniques for Purity Assessment and Stereochemical Determination of Chromone Analogs

Assessing the purity and, when applicable, the stereochemistry of chromone analogs is critical. Purity is typically confirmed using chromatographic methods like HPLC and GC, where a single sharp peak indicates a pure compound. Spectroscopic data from NMR and melting point analysis further corroborate purity. nih.gov

While this compound itself is achiral, many chromone derivatives possess stereogenic centers, making stereochemical determination essential. X-ray crystallography provides definitive proof of absolute configuration, but it requires a suitable single crystal, which is not always obtainable.

For molecules in solution, Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining absolute configuration. wikipedia.orgrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the three-dimensional arrangement of atoms. wikipedia.org By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations (often using Density Functional Theory, DFT), the absolute configuration of a chiral molecule can be unambiguously assigned. wikipedia.orgnih.gov VCD can often distinguish between stereoisomers even when other methods like Electronic Circular Dichroism (ECD) fail. nih.govjlu.edu.cn This technique is particularly valuable for complex molecules with multiple chiral centers or those exhibiting axial chirality. nih.govjlu.edu.cn

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one and its Analogs

The synthesis of chromones has traditionally relied on methods that can involve harsh reaction conditions. ijrpc.com Future research is poised to focus on the development of more sustainable and efficient synthetic routes to this compound and its analogs. A common route for synthesizing the basic chromone (B188151) structure involves the cyclization of appropriate precursors under acidic or basic conditions. evitachem.com The introduction of the chloro and iodo substituents is typically achieved through halogenation reactions. evitachem.com

Promising areas of exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources will be a key focus. This includes exploring microwave-assisted synthesis and the use of heterogeneous catalysts that can be easily recovered and reused.

C-H Activation Strategies: Direct C-H functionalization of the chromone core or its precursors offers a more atom-economical approach to introduce the chloro, iodo, and methyl groups, minimizing the need for pre-functionalized starting materials.

Photocatalysis: The use of light to drive chemical reactions at ambient temperature is a rapidly growing field. Photocatalytic methods could be developed for the halogenation and methylation steps, offering a milder alternative to traditional methods.

Novel Catalytic Systems: The discovery and application of new catalysts, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective syntheses.

Deeper Mechanistic Understanding of Its Chemical Reactivity and Transformation Pathways

The presence of three distinct functional groups—a chloro substituent, an iodo substituent, and a methyl group—on the chromone scaffold of this compound suggests a rich and complex chemical reactivity. Future research will aim to unravel the intricate mechanistic details of its transformations.

Key areas of investigation will include:

Influence of Substituents: A systematic study of how the electron-withdrawing chloro and iodo groups and the electron-donating methyl group influence the reactivity of the chromone ring system. This includes their effect on the electrophilicity of the carbonyl carbon and the pyrone ring.

Reaction Kinetics and Intermediates: Detailed kinetic studies of its reactions, coupled with the spectroscopic identification of reaction intermediates, will provide a deeper understanding of the reaction pathways.

Theoretical and Computational Studies: Quantum chemical calculations can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity of its reactions. This can provide insights that are difficult to obtain through experimental methods alone.

Exploration of Reaction Scope: A comprehensive investigation of the scope of its reactions, including nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and transformations of the pyrone ring, will expand its utility as a synthetic building block.

Integration of Advanced Computational Modeling for Predictive Property Assessment and Rational Design

Computational chemistry is a powerful tool for predicting the properties of molecules and for the rational design of new compounds with desired characteristics. For this compound, computational modeling can accelerate research by prioritizing synthetic targets and providing insights into its behavior.

Future research in this area will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict its molecular geometry, electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity.

Molecular Docking and Dynamics Simulations: If this compound is explored for biological applications, molecular docking can predict its binding affinity and mode of interaction with biological targets like enzymes and receptors. nih.gov Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to correlate the structural features of a series of related chromone derivatives with their chemical or biological activity. researchgate.netmdpi.com This can guide the design of new analogs with enhanced properties.

Prediction of Physicochemical Properties: Computational models can be used to predict important physicochemical properties such as solubility, lipophilicity, and membrane permeability, which are crucial for its potential application in various fields.

Development of Refined Structure-Activity Relationship Models for Targeted Chemical Biology Applications

The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in many biologically active compounds. ijrpc.comnih.gov The specific substitution pattern of this compound makes it an interesting candidate for biological evaluation. Developing refined Structure-Activity Relationship (SAR) models is crucial for its targeted application in chemical biology.

Future research will focus on:

Systematic Synthesis of Analogs: The synthesis and biological evaluation of a library of analogs with systematic variations in the substituents at positions 3, 6, and 7 will be essential for developing robust SAR models. nih.govnih.gov

Identification of Key Structural Features: SAR studies will help to identify the key structural features responsible for a particular biological activity. For example, the role of the halogen atoms in binding to a specific biological target can be elucidated. nih.govnih.gov

Multi-Target Profiling: Screening this compound and its analogs against a panel of biological targets can reveal its polypharmacological potential and help in identifying new therapeutic applications. nih.gov

Integration with Computational Models: Combining experimental SAR data with computational modeling can lead to more predictive models that can guide the design of new compounds with improved potency and selectivity. researchgate.net

Potential for Material Science Applications, Including New Optical Materials and Advanced Dyes

Chromone derivatives have been investigated for their interesting photophysical properties, which makes them attractive for applications in material science. mdpi.comresearchgate.net The unique electronic properties conferred by the halogen and methyl substituents in this compound could lead to novel materials.

Potential avenues for future research include:

Fluorescent Probes and Sensors: The chromone core can exhibit fluorescence, and its properties can be tuned by the substituents. mdpi.com This compound and its derivatives could be developed as fluorescent probes for the detection of specific analytes or for imaging applications.

Nonlinear Optical (NLO) Materials: The extended π-system of the chromone ring, coupled with the influence of the substituents, may give rise to significant nonlinear optical properties, making it a candidate for applications in optoelectronics.

Advanced Dyes: The color of chromone derivatives can vary widely depending on their substitution pattern. ijrpc.com This compound could serve as a scaffold for the development of new dyes with specific absorption and emission properties for various applications, including in solar cells or as pigments.

Organic Light-Emitting Diodes (OLEDs): Chromone derivatives with suitable photophysical properties could be explored as components in the emissive layer of OLEDs.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies for Chromone Libraries

The need for rapid synthesis and screening of compound libraries in modern drug discovery and materials science has led to the development of advanced technologies like flow chemistry and high-throughput synthesis. nih.govebrary.net Applying these methodologies to this compound and its analogs can significantly accelerate the pace of research.

Future directions in this area include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 6-chloro-3-iodo-7-methyl-4H-chromen-4-one, and how is the product characterized?

  • Methodology : The compound is synthesized via regioselective Friedel-Crafts alkylation followed by cyclization. Key steps include halogenation (chlorination/iodination) and methylation. Characterization involves ¹H/¹³C-NMR for structural confirmation (e.g., methyl groups at δ ~2.45 ppm, aromatic protons at δ 6.9–7.2 ppm) and HPLC for purity assessment (>98% purity criteria) .
  • Data : Example NMR shifts from analogous compounds: Methyl groups (δ 2.45–2.98 ppm), aromatic protons (δ 7.11–7.24 ppm), and carbonyl signals (δ ~178 ppm) .

Q. How is crystallographic data for this compound acquired and interpreted?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Data collection parameters include MoKα radiation (λ = 0.71069 Å) and refinement via SHELXL (e.g., triclinic system, space group P1, Z = 2). Structural validation involves checking bond lengths (C–Cl: ~1.74 Å, C–I: ~2.10 Å) and angles .
  • Data : Example cell parameters: a = 3.824 Å, b = 6.111 Å, c = 19.962 Å, α/β/γ = 81.83°–88.82° .

Q. What analytical techniques ensure purity and structural integrity of the compound in academic settings?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 411.0964 [M+H⁺] vs. calculated 411.0958). FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Elemental analysis validates empirical formulas (e.g., C₁₀H₇ClO₃) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing halogenated chromenone derivatives be addressed?

  • Methodology : Lewis acid-catalyzed domino reactions (e.g., AlCl₃ or BF₃) promote regioselective halogenation. Computational modeling (DFT) predicts electron-density distribution to guide substitution patterns. For example, iodine preferentially occupies the 3-position due to steric and electronic effects .
  • Case Study : 6-Chloro-2-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,7-dimethyl-4H-chromen-4-one synthesis achieved via controlled Friedel-Crafts conditions .

Q. What role does SHELX software play in refining crystallographic data for halogenated chromenones?

  • Methodology : SHELXL refines high-resolution data (e.g., R factor < 0.05) by optimizing atomic displacement parameters and handling twinning. For macromolecular analogs, SHELXPRO interfaces with PHENIX for solvent masking .
  • Example : SHELXL refinement of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde achieved R = 0.027, validating planar chromenone core deviations (<0.01 Å) .

Q. How does structural modification of this compound influence biological activity (e.g., kinase inhibition)?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs (e.g., chloro vs. fluoro substitutions). Assays like GSK-3β inhibition (IC₅₀ = 6.7 nM) use fluorescence polarization. Docking simulations (AutoDock Vina) map interactions with ATP-binding pockets .
  • Data : Analogous compound 6,7-dimethyl-3-((methyl-amino)-methyl)-chromen-4-one shows TNF-α inhibition (IC₅₀ = 8 µM) via non-covalent binding .

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